- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)

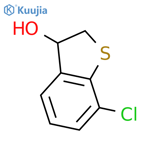

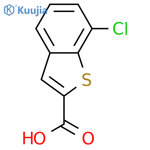

![7-Chlorobenzo[b]thiophene structure](https://fr.kuujia.com/scimg/cas/90407-14-0x500.png)

7-Chlorobenzo[b]thiophene structure

Nom du produit:7-Chlorobenzo[b]thiophene

Numéro CAS:90407-14-0

Le MF:C8H5ClS

Mégawatts:168.643299818039

MDL:MFCD00130097

CID:798323

PubChem ID:11062812

7-Chlorobenzo[b]thiophene Propriétés chimiques et physiques

Nom et identifiant

-

- 7-Chlorobenzo[b]thiophene

- 7-chloro-1-benzothiophene

- 7-CHLORO-BENZO[B]THIOPHENE

- Benzo[b]thiophene,7-chloro-

- Benzo[b]thiophene, 7-chloro-

- 7-chlorobenzothiophene

- GKWIITWUDNYXMG-UHFFFAOYSA-N

- FCH839645

- 5048AC

- AK116287

- AX8110506

- 7-Chlorobenzo[b]thiophene (ACI)

- 90407-14-0

- J-519213

- DB-026985

- AS-42000

- SCHEMBL594318

- CS-B1087

- AKOS006275448

- DTXSID00453774

- SY242970

- MFCD00130097

- EN300-3458695

-

- MDL: MFCD00130097

- Piscine à noyau: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H

- La clé Inchi: GKWIITWUDNYXMG-UHFFFAOYSA-N

- Sourire: ClC1C2=C(C=CS2)C=CC=1

Propriétés calculées

- Qualité précise: 167.98000

- Masse isotopique unique: 167.980049

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 0

- Complexité: 126

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3.6

- Surface topologique des pôles: 28.2

Propriétés expérimentales

- Le PSA: 28.24000

- Le LogP: 3.55470

7-Chlorobenzo[b]thiophene Informations de sécurité

7-Chlorobenzo[b]thiophene Données douanières

- Code HS:2934999090

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

7-Chlorobenzo[b]thiophene PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-B1087-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98.02% | 5g |

$1050.0 | 2022-04-26 | |

| abcr | AB448609-250mg |

7-Chloro-benzo[b]thiophene, 95%; . |

90407-14-0 | 95% | 250mg |

€150.40 | 2025-02-14 | |

| ChemScence | CS-B1087-100mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98.02% | 100mg |

$105.0 | 2022-04-26 | |

| Ambeed | A811166-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98% | 5g |

$644.0 | 2023-09-02 | |

| Chemenu | CM129467-250mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 250mg |

$240 | 2021-08-05 | |

| eNovation Chemicals LLC | D747363-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95% | 5g |

$980 | 2024-06-07 | |

| Chemenu | CM129467-1g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 1g |

$466 | 2021-08-05 | |

| Chemenu | CM129467-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 5g |

$1625 | 2021-08-05 | |

| Chemenu | CM129467-250mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 250mg |

$68 | 2024-07-20 | |

| Enamine | EN300-3458695-2.5g |

7-chloro-1-benzothiophene |

90407-14-0 | 95.0% | 2.5g |

$389.0 | 2025-03-18 |

7-Chlorobenzo[b]thiophene Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol

2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

Référence

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C

1.2 Solvents: Dimethylformamide ; 2 h, -40 °C

2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

1.2 Solvents: Dimethylformamide ; 2 h, -40 °C

2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

Référence

- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

Référence

- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497

Synthetic Routes 5

Conditions de réaction

Référence

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

Référence

- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Hydrogen sulfide

Référence

- High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetylene, Zhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 60 °C

1.2 6 h, reflux

2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

1.2 6 h, reflux

2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

Référence

- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497

7-Chlorobenzo[b]thiophene Raw materials

- Adamantane-1-thiol

- (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane

- 7-Chloro-1-benzothiophene-2-carboxylic acid

- 3-Chloro-2-fluorobenzaldehyde

- 2-Bromo-1,1-diethoxyethane

- Benzo[b]thiophen-3(2H)-one,7-chloro-

- 2-Chlorothiophenol

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

7-Chlorobenzo[b]thiophene Preparation Products

7-Chlorobenzo[b]thiophene Littérature connexe

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

90407-14-0 (7-Chlorobenzo[b]thiophene) Produits connexes

- 1427498-32-5(1,4-Oxathiane-2-methanamine, 4,4-dioxide)

- 1157551-37-5({2-[(2-Methylbutyl)amino]phenyl}methanol)

- 340825-21-0(2-(3-chloro-4-fluorophenyl)ethan-1-ol)

- 2168015-94-7({7,7,9,9-tetramethyl-2-oxaspiro4.5decan-1-yl}methanamine)

- 899747-48-9(5-{(2-fluorophenyl)methylsulfanyl}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

- 34552-83-5(Loperamide hydrochloride)

- 1448047-60-6(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide)

- 1896533-40-6(3-(piperidin-2-yl)phenol hydrochloride)

- 1706452-07-4(2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid)

- 1015533-11-5(potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:90407-14-0)7-Chlorobenzo[b]thiophene

Pureté:99%/99%

Quantité:1g/5g

Prix ($):166.0/580.0